molecular formula C19H22N4O2 B12779926 (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 437982-90-6

(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B12779926
CAS No.: 437982-90-6
M. Wt: 338.4 g/mol
InChI Key: UAOIPNOTWOYAMU-GFCCVEGCSA-N
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Description

(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyrazole ring, a cyclopropyl group, and a pyrrolidinone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.

    Attachment of the Pyrrolidinone Moiety: This step might involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the cyclopropyl group.

    Reduction: Reduction reactions can occur at the amide bond or the pyrrolidinone moiety.

    Substitution: Substitution reactions might involve the replacement of functional groups on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Halogens, nucleophiles like NH₃ or OH⁻

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
  • (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide

Uniqueness

The uniqueness of (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

437982-90-6

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

InChI

InChI=1S/C19H22N4O2/c1-12(19(25)20-17-11-16(21-22-17)14-4-5-14)13-6-8-15(9-7-13)23-10-2-3-18(23)24/h6-9,11-12,14H,2-5,10H2,1H3,(H2,20,21,22,25)/t12-/m1/s1

InChI Key

UAOIPNOTWOYAMU-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4

Origin of Product

United States

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